molecular formula C10H11BrFN B12869937 7-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

7-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12869937
M. Wt: 244.10 g/mol
InChI Key: LQQWAQYOPRNUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of 2-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which can be further utilized in medicinal chemistry .

Mechanism of Action

The mechanism of action of 7-Bromo-5-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound may inhibit or activate specific pathways, contributing to its therapeutic potential .

Properties

Molecular Formula

C10H11BrFN

Molecular Weight

244.10 g/mol

IUPAC Name

7-bromo-5-fluoro-2-methyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C10H11BrFN/c1-13-3-2-9-7(6-13)4-8(11)5-10(9)12/h4-5H,2-3,6H2,1H3

InChI Key

LQQWAQYOPRNUHI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C=C(C=C2F)Br

Origin of Product

United States

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